molecular formula C22H21BrN4O2S B2421941 2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide CAS No. 1111029-57-2

2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide

Cat. No.: B2421941
CAS No.: 1111029-57-2
M. Wt: 485.4
InChI Key: SHGONMVJJLCSKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and kinase research. Its core structure is based on a hexahydropyrido[4,3-d]pyrimidine scaffold, a privileged structure in drug discovery known for its ability to interact with ATP-binding sites of various kinases. This compound is primarily investigated for its potential as a kinase inhibitor. Research indicates that analogs within this chemical class have demonstrated inhibitory activity against Cyclin-Dependent Kinases (CDKs) , which are critical regulators of the cell cycle and are prominent targets in oncology research for cancers such as breast cancer and leukemia. The molecule's specific design, featuring a 4-bromophenylacetamide group linked via a thioether bridge, is intended to optimize binding affinity and selectivity. It serves as a crucial chemical probe for studying CDK-mediated signaling pathways and for the development of novel anti-cancer therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN4O2S/c23-16-6-8-17(9-7-16)24-20(28)14-30-22-25-19-10-11-27(13-18(19)21(29)26-22)12-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGONMVJJLCSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Br)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide represents a complex organic structure with potential therapeutic applications. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20BrN3O2SC_{19}H_{20}BrN_3O_2S. The structure includes a pyrido-pyrimidine core which is significant for its biological interactions. The presence of a thioether and a bromophenyl group may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may modulate enzyme activities and influence cellular signaling pathways. The specific mechanisms are still under investigation, but potential interactions with protein kinases and receptors have been noted.

Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties . In vitro assays have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or function.

Anticancer Properties

Preliminary data suggest that this compound may possess anticancer activity . Studies conducted on several cancer cell lines demonstrated a reduction in cell viability and proliferation. A notable case study involved its application against leukemia cells, where it showed a dose-dependent decrease in cell growth.

Cell Line IC50 (µM) Effect
MOLM-148.5Significant growth inhibition
CCRF-CEM6.7Moderate growth inhibition
K-562>10Minimal response

These results indicate that the compound may selectively target certain cancer types while exhibiting lower toxicity to normal cells.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties . In animal models of inflammation, it demonstrated a reduction in inflammatory markers and improved clinical scores. This suggests potential utility in treating inflammatory diseases.

Case Studies

  • Leukemia Treatment Study : A study involving MOLM-14 cells demonstrated that treatment with the compound resulted in a significant decrease in MYC gene expression, which is often upregulated in cancers. This finding aligns with the observed anticancer effects.
  • Bacterial Resistance : Another study highlighted the compound's ability to overcome resistance in certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of similar compounds to optimize their efficacy and selectivity. For instance, modifications to the benzyl group or variations in the thioether component have yielded derivatives with enhanced biological activity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology :

  • Step 1 : Use multi-step organic synthesis with precise temperature control (e.g., 60–80°C for cyclization steps) and inert atmospheres (N₂/Ar) to prevent oxidation .
  • Step 2 : Select polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance reaction efficiency .
  • Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) .
  • Step 4 : Final purification via recrystallization (e.g., ethanol/water) or HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Key Techniques :

  • 1H/13C NMR : Assign peaks for characteristic groups (e.g., acetamide NH at δ 10.22 ppm, pyrido-pyrimidine protons at δ 5.98 ppm) .
  • HPLC-MS : Confirm molecular weight (e.g., [M+H]+ = 554.52 g/mol) and detect impurities .
  • Elemental Analysis : Validate C, N, and S content (e.g., C: 43.95% observed vs. 44.08% calculated) .
    • Table 1 : Key NMR Assignments
Proton/GroupChemical Shift (δ, ppm)Multiplicity
NHCO10.22Singlet
Pyrido-CH5.98Singlet
SCH₂4.05Singlet

Q. How can researchers assess the compound’s biological activity in vitro?

  • Approach :

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, CDK2) or proteases using fluorogenic substrates .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Binding Studies : Perform surface plasmon resonance (SPR) to measure affinity for target proteins .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s mechanism of action?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., pyrido-pyrimidine core binding to kinase catalytic sites) .
  • Proteomics : Identify differentially expressed proteins via LC-MS/MS after compound treatment .
  • Transcriptomics : Perform RNA-seq to map signaling pathway alterations (e.g., apoptosis, cell cycle regulation) .

Q. How can low solubility be addressed in in vivo studies?

  • Solutions :

  • Formulation : Use PEGylated nanoparticles (size: 100–200 nm) or cyclodextrin complexes to enhance bioavailability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve aqueous solubility .
    • Table 2 : Solubility Enhancement Strategies
MethodAdvantagesLimitations
NanoparticlesHigh drug loadingComplex synthesis
Cyclodextrin ComplexationLow toxicityLimited solubility improvement

Q. How should researchers resolve contradictions in structure-activity relationship (SAR) studies?

  • Approach :

  • Statistical Analysis : Use multivariate regression to identify key substituents (e.g., 4-bromophenyl vs. 4-fluorophenyl) affecting activity .
  • Crystallography : Solve co-crystal structures with targets to validate binding modes .
  • Meta-Analysis : Compare data across analogs (e.g., thieno-pyrimidines vs. pyrido-pyrimidines) to identify trends .

Q. What methodologies are recommended for in vivo pharmacokinetic profiling?

  • Protocol :

  • ADME Studies : Administer IV/oral doses in rodents; collect plasma at intervals (0–24 hrs) for LC-MS analysis .
  • Tissue Distribution : Use radiolabeled compound (¹⁴C) to track accumulation in organs .
  • Metabolite Identification : Employ high-resolution MS/MS to characterize Phase I/II metabolites .

Q. How can derivatives be rationally designed to improve selectivity?

  • Strategies :

  • Bioisosteric Replacement : Substitute 4-bromophenyl with 4-aminophenyl to enhance hydrogen bonding .
  • Scaffold Hopping : Replace pyrido-pyrimidine core with thieno-pyrimidine to reduce off-target effects .
  • In Silico Screening : Use QSAR models to predict activity against related targets (e.g., kinases vs. GPCRs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.